molecular formula C14H10BrNO5 B270323 5-(5-Bromo-2-hydroxybenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

5-(5-Bromo-2-hydroxybenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No. B270323
M. Wt: 352.14 g/mol
InChI Key: CFWIDQWDROMJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-2-hydroxybenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BHOP and belongs to the class of pyridinecarboxylic acids.

Mechanism of Action

BHOP is known to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in various physiological processes. BHOP achieves this inhibition through a mechanism involving the formation of a covalent bond with the active site of the enzyme.
Biochemical and physiological effects:
BHOP has been shown to have a range of biochemical and physiological effects, depending on the specific context of its use. For example, in studies of enzyme inhibition, BHOP has been shown to reduce the activity of acetylcholinesterase and butyrylcholinesterase, which can have therapeutic implications for diseases such as Alzheimer's and Parkinson's. In other studies, BHOP has been shown to have antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

BHOP has several advantages for use in laboratory experiments, including its high purity and ease of synthesis. However, there are also limitations to its use, such as its limited solubility in certain solvents and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on BHOP, including:
1. Investigating its potential as a drug candidate for the treatment of bacterial infections and other diseases.
2. Developing new materials based on BHOP for use in various applications, such as catalysis and sensing.
3. Studying the mechanism of action of BHOP in more detail to better understand its effects on enzymes and other biological systems.
4. Exploring the potential of BHOP as a tool for studying enzyme inhibition and other biochemical processes.
5. Investigating the potential of BHOP as a lead compound for the development of new drugs with unique properties.

Synthesis Methods

BHOP can be synthesized through a multi-step process involving the reaction of 2-bromo-5-hydroxybenzoic acid with methyl pyridine-3-carboxylate, followed by further reactions with other reagents. This synthesis method has been optimized to yield BHOP in high purity and yield.

Scientific Research Applications

BHOP has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, BHOP has been investigated as a potential drug candidate for the treatment of cancer, bacterial infections, and other diseases. In biochemistry, BHOP has been used as a tool to study enzyme inhibition and other biochemical processes. In materials science, BHOP has been investigated for its potential use in the development of new materials with unique properties.

properties

Product Name

5-(5-Bromo-2-hydroxybenzoyl)-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Molecular Formula

C14H10BrNO5

Molecular Weight

352.14 g/mol

IUPAC Name

5-(5-bromo-2-hydroxybenzoyl)-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid

InChI

InChI=1S/C14H10BrNO5/c1-6-8(14(20)21)5-10(13(19)16-6)12(18)9-4-7(15)2-3-11(9)17/h2-5,17H,1H3,(H,16,19)(H,20,21)

InChI Key

CFWIDQWDROMJJL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=O)N1)C(=O)C2=C(C=CC(=C2)Br)O)C(=O)O

Canonical SMILES

CC1=C(C=C(C(=O)N1)C(=O)C2=C(C=CC(=C2)Br)O)C(=O)O

Origin of Product

United States

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